methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate
Overview
Description
“Methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate” is a chemical compound with the empirical formula C7H8N2O3 . It is a solid substance . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of a similar compound, 5-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)-methyl-4-amino-1,2,4-triazol-3-thione, has been outlined in a research paper . The ester was obtained by regioselective alkylation of 4-methyluracil with ethyl bromoacetate . Treatment of the ester with an excess of 100% hydrazine hydrate afforded a hydrazide . Oxadiazole was obtained by the reaction of the hydrazide with carbon disulfide in the presence of potassium hydroxide .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string O=C(NC1=O)N(CC=O)C=C1C . The InChI key for this compound is AFLQFVUCBMXFRS-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can take part in reactions with electrophilic and nucleophilic reagents . In one study, all alkylation reactions of the compound with electrophilic reagents were carried out under similar conditions using ethanol as a solvent and triethylamine as a base .Physical and Chemical Properties Analysis
This compound is a solid substance . Its empirical formula is C7H8N2O3 and it has a molecular weight of 168.15 .Scientific Research Applications
Synthesis and Structural Studies : The compound has been synthesized and structurally characterized through elementary analyses, MS, IR, and NMR. Its crystal structure was determined via X-ray diffraction, showing specific space group arrangements and dimensions. This compound and similar derivatives have shown interaction with DNA through electrostatic binding and thermal stability as studied by DSC-TGA techniques (Yao, Yi, Zhou, & Xiong, 2013).
Molecular Architecture : Another study focused on the synthesis and structural analysis of this compound and related uracil derivatives. The supramolecular architectures of these compounds involve N–H···O hydrogen bonds, which are significant for understanding their molecular interactions (Liu, Feng, Tao, Zhou, Wu, & Xiong, 2014).
Enantioselective Synthesis : Research on the enantioselective synthesis of this compound's derivatives has been conducted, highlighting its potential in creating specific stereochemical configurations for different applications (Jing, 2011).
Antitumor Activities : Some derivatives of this compound have been synthesized and tested for in vitro antitumor activities, indicating selective anti-tumor properties (Jing, 2011).
Anticoagulant Activity : A study synthesized derivatives containing the pyrimidinone moiety and characterized their anticoagulant activity, focusing on the inhibition of blood coagulation factors Xа and XIa (Potapov et al., 2021).
Natural Product Isolation and Bioactivities : This compound has been identified as a new natural product isolated from Portulaca oleracea L., with demonstrated anti-inflammatory and anticholinesterase bioactivities (Song et al., 2023).
Mechanism of Action
Target of Action
It is known that 3,4-dihydropyrimidin-2(1h)-one derivatives, which this compound is a part of, have exhibited broad biological activities such as antiviral, antibacterial, antitumor, antihypertensive agents and α1a adrenergic antagonists .
Mode of Action
It is synthesized by a biginelli reaction , which involves the one-pot three-component condensation of aldehyde, β-ketoester, and urea in the presence of strong acids . This reaction is one of the most often used multi-component reactions (MCRs) .
Biochemical Pathways
It is known that 3,4-dihydropyrimidin-2(1h)-one derivatives have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
It is known that 3,4-dihydropyrimidin-2(1h)-one derivatives have exhibited broad biological activities .
Action Environment
It is known that the synthesis of 3,4-dihydropyrimidin-2(1h)-one derivatives can be influenced by the reaction medium and catalytic system .
Properties
IUPAC Name |
methyl 3-(2,4-dioxopyrimidin-1-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-14-7(12)3-5-10-4-2-6(11)9-8(10)13/h2,4H,3,5H2,1H3,(H,9,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCIIRXTEXKYTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=CC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The study describes the synthesis and confirms the structure of methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate through various spectroscopic techniques, but it does not delve into specific details like molecular formula, weight, or detailed spectroscopic data. [] The research primarily focuses on the synthesis and confirmation of the structure, without exploring its potential applications or properties.
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